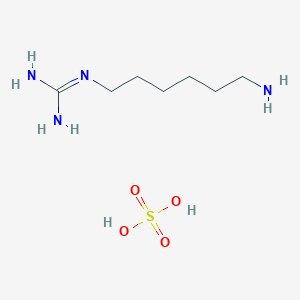
Aminohexylguanidine sulfate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Advanced Glycation Endproducts Formation
Aminoguanidine, a precursor to Aminohexylguanidine sulfate, is studied for its role in preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha,beta-dicarbonyl compounds to form substituted 3-amino-1,2,4-triazine derivatives, potentially reducing vascular complications in diabetes and other AGE-related disorders. However, clinical trials were halted due to safety concerns and lack of efficacy (Thornalley, 2003).
Potential DNA Damage and Free Radical Production
Aminoguanidine has been shown to cause damage to supercoiled plasmid DNA in the presence of Fe+3, producing hydroxyl radicals and hydrogen peroxide. This suggests caution in its clinical use, particularly in diabetes management (Suji & Sivakami, 2006).
Inhibition of Glycation in Lens Proteins
Aminoguanidine has been observed to inhibit the glycation of lens proteins, a process implicated in diabetic complications. It binds to glycated lens proteins and inhibits the browning reactions, suggesting potential use in preventing cataract formation in diabetic patients (Lewis & Harding, 1990).
Antioxidant and Antiapoptotic Properties
Aminoguanidine demonstrates antioxidant properties, inhibiting reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis. It has shown efficacy in preventing diabetes-induced apoptosis in rat eye Müller cells, suggesting potential benefits in diabetic retinopathy (Giardino et al., 1998).
Radioprotective Effects
Aminoguanidine exhibits radioprotective effects against small-bowel damage from whole-abdominal irradiation in rats, primarily through its antioxidant effects. This suggests potential protective applications in patients undergoing pelvic and abdominal radiotherapies (Huang et al., 2009).
Comparison of Antioxidant Activities
Aminoguanidine is compared with methylguanidine and guanidine for antioxidant activities, showing significant inhibition of free radicals and metabolites generated by human leucocytes and cell-free systems. This highlights its potential as a robust antioxidant agent (Yildiz et al., 1998).
Wirkmechanismus
Target of Action
Aminohexylguanidine sulfate, also known as 1-(6-aminohexyl)guanidine, sulfuric acid, is a derivative of guanidine . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are known to interact with various targets, including enzymes like aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, and arginase . These enzymes play significant roles in various biological processes, including metabolism and protein synthesis.
Mode of Action
It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes
Biochemical Pathways
Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms . They are involved in various biochemical pathways, including the metabolism of sulfur . Sulfur metabolism plays a crucial role in the global sulfur cycle and is essential for life .
Pharmacokinetics
Aminoglycosides, a class of compounds structurally related to this compound, are known to have predictable pharmacokinetics based on their physicochemical properties . They are highly polar compounds with excellent water solubility, and their distribution can be reasonably predicted
Result of Action
Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Aminohexylguanidine sulfate plays a crucial role in biochemical reactions, particularly in the inhibition of nitric oxide synthase (NOS) and reactive oxygen species (ROS) production . This compound interacts with enzymes such as NOS, leading to the reduction of ROS levels in vitro . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s potential therapeutic applications, particularly in cancer research .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit NOS and ROS production plays a vital role in reducing oxidative stress and inflammation in cells . Furthermore, this compound has been shown to affect cell survival, proliferation, and differentiation, making it a valuable tool in studying cellular responses to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NOS and ROS, leading to the inhibition of these enzymes and the reduction of oxidative stress . The compound binds to the active sites of NOS, preventing the production of nitric oxide and subsequent ROS generation . This inhibition results in decreased oxidative damage and inflammation, which are critical factors in various pathological conditions, including cancer . Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of NOS and ROS production . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit NOS and ROS production without causing significant adverse effects . Higher doses may lead to toxic effects, including oxidative damage and inflammation . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including sulfur metabolism . The compound interacts with enzymes and cofactors involved in the reduction of sulfate to sulfide, which is essential for the biosynthesis of sulfur-containing amino acids . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through sulfate transporters and distributed to various cellular compartments, including the cytosol and organelles . Its localization and accumulation within cells are critical for its biochemical and cellular effects, as well as its therapeutic potential .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function are closely linked to its localization, as it interacts with enzymes and biomolecules within these compartments to exert its effects .
Eigenschaften
IUPAC Name |
2-(6-aminohexyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.H2O4S/c8-5-3-1-2-4-6-11-7(9)10;1-5(2,3)4/h1-6,8H2,(H4,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKMXFRHXUBXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


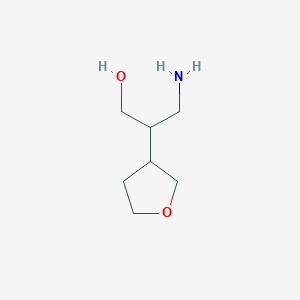



![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
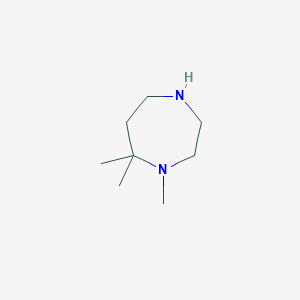
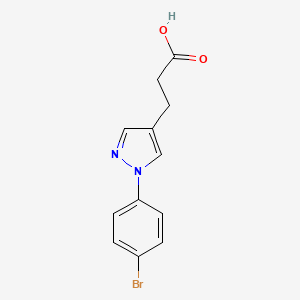

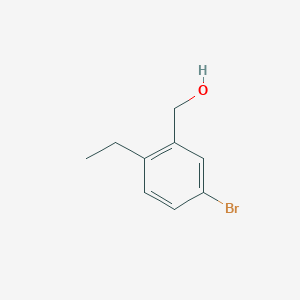
![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

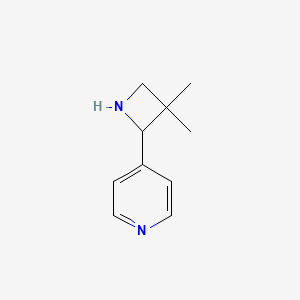
![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)

